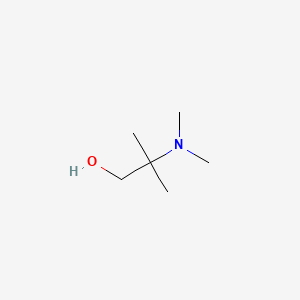
2-(二甲氨基)-2-甲基丙-1-醇
描述
Synthesis Analysis The synthesis of compounds related to 2-(Dimethylamino)-2-methylpropan-1-ol often involves reactions that yield key intermediates for further chemical development. For instance, 2-(Dimethylamino)-1,3-dithiocyanatopropane, a related compound, is synthesized as a key intermediate for a natural insecticide, demonstrating the fundamental reactions and mechanisms underlying the synthesis of such molecules. This process typically involves reactions with sodium thiocyanate and is characterized by specific bond lengths and the formation of weak hydrogen bonds that stabilize the crystal structure (Guan-ping Yu et al., 2011).
Molecular Structure Analysis The molecular structure of related compounds, such as 1,3-bis(thiocarbamoyl)-2-NN-dimethylaminopropane hydrochloride, reveals insights into the arrangement and bonding within these molecules. Determined by X-ray crystallography, such structures often crystallize in specific space groups, with dimensions that highlight the molecular arrangement. These studies provide a basis for understanding the molecular geometry and stability influenced by intra- and intermolecular forces (C. Cheer & F. J. Pickles, 1980).
Chemical Reactions and Properties Chemical reactions involving 2-(Dimethylamino)-2-methylpropan-1-ol derivatives can lead to various transformations, highlighting the reactivity and chemical properties of these molecules. For example, reactions catalyzed by alumina-supported tungsten hydride showcase the ability to transform 2-methylpropane into derivatives with high selectivity, illustrating the compound's versatility in chemical reactions (N. Merle et al., 2009).
Physical Properties Analysis The physical properties of compounds related to 2-(Dimethylamino)-2-methylpropan-1-ol, such as hydrogels formed from poly[2-(dimethylamino)ethyl methacrylate-co-2-acrylamido-2-methylpropane-1-sulfonic acid], reveal the influence of chemical composition on material characteristics. Studies on the swelling behavior of these hydrogels under various conditions provide insights into the physical properties that are crucial for applications in materials science (S. Çavuş & G. Gürdağ, 2007).
Chemical Properties Analysis The chemical properties of 2-(Dimethylamino)-2-methylpropan-1-ol and its derivatives can be explored through synthesis and characterization studies. For instance, the copolymerization of 2-(dimethylamino)ethyl acrylate with 2-acrylamido-2-methylpropanesulphonic acid demonstrates the reactivity of these compounds and their potential to form materials with tailored properties. Such research highlights the versatility and range of chemical properties inherent to this class of compounds (Y. Aggour, 1994).
科学研究应用
控制农药释放
Dmamp 衍生物已用于合成刺激响应性聚合物,以实现控制农药释放。 例如,壳聚糖共聚物接枝聚(2-二甲氨基乙基甲基丙烯酸酯)(PDMAEMA)已显示出在创建响应 pH 值和温度变化释放农药(如啶酰菌胺)的微胶囊方面的潜力 。这种方法旨在提高农药的功效,同时降低其对环境的影响。
药物和基因递送系统
在生物医学应用领域,已探索基于 Dmamp 的聚合物以形成可共载药物和 DNA 的胶束,为癌症治疗提供了一种有前景的策略 。这些聚合物的两亲性允许在水性介质中形成胶束复合物,可用于同时递送抗癌药物和遗传物质。
眼药递送
含有 Dmamp 的聚合物已被开发用于眼药递送系统。 已合成了一种负载盐酸毛果芸香碱的交联 PDMAEMA 纳米凝胶,可作为将药物递送到眼睛的潜在系统 。这种应用利用了 PDMAEMA 的粘膜粘附特性,可实现药物在作用部位的持续释放。
抗癌治疗
已利用 PDMAEMA 的热敏特性来创建用于抗癌治疗的纳米凝胶。 这些纳米凝胶可用作抗癌药物(如阿霉素)的药物递送系统,为癌症治疗提供了一种靶向方法 。响应温度变化的能力使药物能够在肿瘤部位控制释放。
光稳定性增强
在农业科学领域,Dmamp 衍生物已被用于提高农药的光稳定性。 采用 PDMAEMA 的微胶囊技术已显示出显着提高紫外线照射下光敏化合物的稳定性 。这种应用对于延长农药的保质期和有效性至关重要。
急性毒性降低
使用基于 Dmamp 的微胶囊与降低对水生生物的急性毒性有关。 研究表明,与游离农药相比,将农药封装在这些微胶囊中会导致更低的毒性水平,这与控制释放曲线一致 。这对最大程度地减少农药对非目标物种的影响尤其重要。
作用机制
Target of Action
2-(Dimethylamino)-2-methylpropan-1-ol, also known as Dmamp, is a propanol amine derivative . It primarily targets resin systems where precuring, gelation, or other evidence of instability is troublesome .
Mode of Action
Dmamp acts as an emulsifying agent, corrosion inhibitor, resin solubilizer, catalyst, additive, and synthesis agent . It interacts with its targets by forming a stable emulsion, inhibiting corrosion, solubilizing resins, and catalyzing reactions .
Biochemical Pathways
It’s known that dmamp plays a crucial role in the foam formulation process due to its low volatility and higher catalytic activity .
Pharmacokinetics
Its high boiling point minimizes loss while heating the emulsifier . This suggests that Dmamp may have good bioavailability due to its stability under heat.
Result of Action
Dmamp shows good antimicrobial properties against a mixed flora of fungi and bacteria in cutting fluids . It also contributes to reduced fire hazards due to its high flash point .
Action Environment
Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of Dmamp. Its low volatility and high boiling point suggest that it remains stable and effective even under high temperatures .
安全和危害
未来方向
属性
IUPAC Name |
2-(dimethylamino)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2,5-8)7(3)4/h8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIBIDPMFSLGFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10026-98-9 (hydrochloride), 67874-85-5 (maleate) | |
| Record name | 2-(N,N-Dimethylamino)-2-methyl-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007005472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6044721 | |
| Record name | 2-(Dimethylamino)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7005-47-2 | |
| Record name | 2-(Dimethylamino)-2-methyl-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7005-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(N,N-Dimethylamino)-2-methyl-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007005472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | USAF CS-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17706 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanol, 2-(dimethylamino)-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Dimethylamino)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dimethylamino)-2-methylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(DIMETHYLAMINO)-2-METHYLPROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZWG40UQ9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester](/img/structure/B1265643.png)








